molecular formula C18H24FN3O2 B6812508 N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6812508
M. Wt: 333.4 g/mol
InChI Key: RQZOEJWDBMVSQZ-UHFFFAOYSA-N
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Description

“N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-2-21-9-5-6-14(12-21)20-18(24)13-10-17(23)22(11-13)16-8-4-3-7-15(16)19/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZOEJWDBMVSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Fluorophenyl Group:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine rings through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halides and nucleophiles.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry often explores piperidine derivatives for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-3-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(1-ethylpiperidin-3-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(1-ethylpiperidin-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in “N-(1-ethylpiperidin-3-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its analogs with different substituents.

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